molecular formula C14H22N2 B12644673 4-((2-Aminocyclohexyl)methyl)-o-toluidine CAS No. 85586-58-9

4-((2-Aminocyclohexyl)methyl)-o-toluidine

Cat. No.: B12644673
CAS No.: 85586-58-9
M. Wt: 218.34 g/mol
InChI Key: CRHCRZNTDDWSCP-UHFFFAOYSA-N
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Description

4-((2-Aminocyclohexyl)methyl)-o-toluidine is an organic compound that features a cyclohexyl ring substituted with an amino group and a methyl group attached to an o-toluidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Aminocyclohexyl)methyl)-o-toluidine typically involves the reaction of o-toluidine with a suitable cyclohexylamine derivative. One common method is the reductive amination of o-toluidine with 2-cyclohexylmethylamine under hydrogenation conditions using a catalyst such as palladium on carbon. The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((2-Aminocyclohexyl)methyl)-o-toluidine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled temperatures.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.

Scientific Research Applications

4-((2-Aminocyclohexyl)methyl)-o-toluidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Aminocyclohexyl)methyl)-o-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Aminocyclohexyl)methyl)-aniline
  • 4-((2-Aminocyclohexyl)methyl)-m-toluidine
  • 4-((2-Aminocyclohexyl)methyl)-p-toluidine

Uniqueness

4-((2-Aminocyclohexyl)methyl)-o-toluidine is unique due to its specific substitution pattern on the aromatic ring and the presence of the cyclohexyl moiety

Properties

CAS No.

85586-58-9

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

4-[(2-aminocyclohexyl)methyl]-2-methylaniline

InChI

InChI=1S/C14H22N2/c1-10-8-11(6-7-13(10)15)9-12-4-2-3-5-14(12)16/h6-8,12,14H,2-5,9,15-16H2,1H3

InChI Key

CRHCRZNTDDWSCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2CCCCC2N)N

Origin of Product

United States

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